6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride
CAS No.: 1414958-33-0
Cat. No.: VC2870679
Molecular Formula: C5H10ClNO
Molecular Weight: 135.59 g/mol
* For research use only. Not for human or veterinary use.
![6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride - 1414958-33-0](/images/structure/VC2870679.png)
Specification
CAS No. | 1414958-33-0 |
---|---|
Molecular Formula | C5H10ClNO |
Molecular Weight | 135.59 g/mol |
IUPAC Name | 6-oxa-3-azabicyclo[3.1.1]heptane;hydrochloride |
Standard InChI | InChI=1S/C5H9NO.ClH/c1-4-2-6-3-5(1)7-4;/h4-6H,1-3H2;1H |
Standard InChI Key | AEUJPECOKQPLTC-UHFFFAOYSA-N |
SMILES | C1C2CNCC1O2.Cl |
Canonical SMILES | C1C2CNCC1O2.Cl |
Introduction
Chemical Structure and Properties
6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride is characterized by its distinctive bicyclic framework. The parent compound features a bicyclo[3.1.1] structure with a total of seven atoms in the ring system - five carbon atoms, one nitrogen atom, and one oxygen atom. The hydrochloride form represents the salt created with hydrochloric acid, enhancing water solubility and making it more suitable for pharmaceutical applications .
The molecular structure contains a bridged system where the oxygen atom serves as a bridge in the bicyclic framework. The nitrogen atom in the ring contributes to the molecule's basicity, while the oxygen imparts polarity and affects reactivity. This unique arrangement creates a conformationally restricted structure that can be valuable in drug design .
Basic Physical and Chemical Properties
The compound exhibits specific chemical and physical properties that define its behavior in various applications:
Property | Value |
---|---|
Molecular Formula | C5H10ClNO (or C5H9NO·HCl) |
Molecular Weight | 135.59 g/mol |
Physical State | Solid |
Structure Type | Bicyclic with oxygen and nitrogen heteroatoms |
Chirality | Achiral (parent compound) |
CAS Number | 1414958-33-0 |
The achiral nature of the parent structure (6-Oxa-3-azabicyclo[3.1.1]heptane) can be advantageous in drug design by reducing the complexity associated with chiral centers. The hydrochloride salt formation improves the compound's solubility and stability characteristics, making it more suitable for pharmaceutical formulations and research applications .
Nomenclature and Identification
6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride is recognized through various chemical identifiers and nomenclature systems. The systematic understanding of these identifiers is crucial for accurate database searches and chemical classification.
Standard Identifiers
The compound can be identified using several standardized chemical notations:
Identifier Type | Value |
---|---|
IUPAC Name | 6-oxa-3-azabicyclo[3.1.1]heptane;hydrochloride |
CAS Registry Number | 1414958-33-0 |
InChI | InChI=1S/C5H9NO.ClH/c1-4-2-6-3-5(1)7-4;/h4-6H,1-3H2;1H |
InChI Key | AEUJPECOKQPLTC-UHFFFAOYSA-N |
SMILES | C1C2CNCC1O2.Cl |
PubChem CID | 71743590 |
The IUPAC name describes the structural arrangement, with the prefix "6-oxa-3-aza" indicating the positions of the oxygen and nitrogen atoms in the bicyclic system . The CAS Registry Number serves as a unique identifier for the chemical substance in scientific literature and regulatory documentation .
Common Synonyms
The compound is known by several synonyms in scientific and commercial contexts:
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6-Oxa-3-azabicyclo[3.1.1]heptane, hydrochloride (1:1)
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6-Oxa-3-aza-bicyclo[3.1.1]heptane hydrochloride
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6-oxa-3-azabicyclo[3.1.1]heptane HCl
These alternative names may appear in scientific literature, commercial catalogs, or regulatory documentation, but they all refer to the same chemical entity.
Synthesis and Preparation
The synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride involves several chemical transformations starting from relatively simple and inexpensive precursors. Understanding the synthetic routes is important for researchers interested in preparing this compound or its derivatives.
Key Structural Features in Synthesis
The synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane derivatives focuses on establishing the bicyclic framework with precise control of stereochemistry. The key challenges in synthesis include:
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Formation of the bicyclo[3.1.1] system
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Integration of the nitrogen and oxygen heteroatoms in specific positions
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Control of stereochemistry during ring formation
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Conversion to the hydrochloride salt form for enhanced stability and solubility
These synthetic considerations are important for researchers seeking to prepare the compound or develop new synthetic methodologies for related bicyclic structures.
Applications in Medicinal Chemistry
6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride has emerging significance in medicinal chemistry, particularly due to its unique structural features that make it valuable in drug discovery efforts.
Role as a Morpholine Isostere
The compound serves as a valuable building block in medicinal chemistry, particularly due to its structural similarity to morpholine. This similarity allows it to function as a morpholine isostere, which is beneficial in drug design for creating compounds with specific pharmacological properties. Morpholine-containing compounds are widely used in pharmaceutical development, and isosteric replacements can lead to improved drug properties including:
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Enhanced metabolic stability
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Modified lipophilicity
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Altered hydrogen bonding capabilities
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Improved target selectivity
The conformationally restricted nature of 6-Oxa-3-azabicyclo[3.1.1]heptane provides a rigid scaffold that can precisely position functional groups in three-dimensional space, potentially enhancing binding to biological targets .
Brand/Reference | Purity | Price | Estimated Delivery |
---|---|---|---|
IN-DA001GH7 | 97% | Inquiry required | April 22, 2025 |
54-OR73848 | 95% | 845.00 € | April 23, 2025 |
10-F387850 | 95.0% | Inquiry required | May 2, 2025 |
3D-PGC95833 | Min. 95% | Not available | Discontinued product |
This information suggests that the compound is available in research-grade purity (95-97%), with deliveries possible within a few weeks of ordering . The pricing information indicates that it is a specialty chemical, likely produced in smaller quantities for research purposes rather than bulk industrial applications.
Related Compounds and Derivatives
The 6-Oxa-3-azabicyclo[3.1.1]heptane scaffold serves as a foundation for various derivatives with potential applications in synthetic and medicinal chemistry.
Parent Compound
The parent compound, 6-Oxa-3-azabicyclo[3.1.1]heptane (CAS: 112461-31-1, Molecular Formula: C5H9NO, Molecular Weight: 99.13 g/mol), is the free base form without the hydrochloride component . This compound is itself of interest in chemical research, particularly as a building block for more complex structures.
Notable Derivatives
One significant derivative documented in the search results is 6-oxa-3-azabicyclo[3.1.1]heptan-2-thione, a novel bridged bicyclic morpholinethione that has been prepared through a six-step synthesis . This thione derivative demonstrates how the basic scaffold can be modified to introduce additional functional groups, potentially altering its chemical and biological properties.
Other potential modifications of the basic structure might include:
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Substitution at various positions of the bicyclic framework
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Formation of different salt forms (beyond the hydrochloride)
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Introduction of functional groups at the nitrogen atom
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Incorporation into larger molecular structures as a subunit
These structural variations could lead to compounds with diverse properties and potential applications in pharmaceutical research and development .
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